molecular formula C34H46N6 B12526468 2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile

2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile

Cat. No.: B12526468
M. Wt: 538.8 g/mol
InChI Key: XALOWVNAOHHHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, imine groups, and nitrile functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile typically involves the condensation of 4-(dibutylamino)benzaldehyde with 2,3-diaminobut-2-enedinitrile under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its anticancer properties, particularly in forming complexes with metals like gallium that exhibit tumor growth inhibition.

    Industry: Utilized in the development of organic electronic materials and dyes

Mechanism of Action

The mechanism of action of 2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile involves its interaction with molecular targets such as enzymes and receptors. In biological systems, the compound can form complexes with metal ions, which then interact with cellular components to exert effects such as inhibition of tumor growth. The pathways involved may include the generation of reactive oxygen species and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(E)({[4-(diethylamino)phenyl]methylidene}amino)but-2-enedinitrile
  • 2,3-Bis(E)({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile

Uniqueness

2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C34H46N6

Molecular Weight

538.8 g/mol

IUPAC Name

2,3-bis[[4-(dibutylamino)phenyl]methylideneamino]but-2-enedinitrile

InChI

InChI=1S/C34H46N6/c1-5-9-21-39(22-10-6-2)31-17-13-29(14-18-31)27-37-33(25-35)34(26-36)38-28-30-15-19-32(20-16-30)40(23-11-7-3)24-12-8-4/h13-20,27-28H,5-12,21-24H2,1-4H3

InChI Key

XALOWVNAOHHHFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=NC(=C(C#N)N=CC2=CC=C(C=C2)N(CCCC)CCCC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.